3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione
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Overview
Description
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is a heterocyclic compound that has been widely studied for its potential therapeutic applications. It is a highly reactive molecule that has been found to exhibit a variety of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. It has also been shown to have an effect on the expression of certain genes, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has been found to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-microbial effects by inhibiting the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione in lab experiments is its wide range of biological activities. This makes it a useful tool for studying a variety of biological processes. However, one limitation is its high reactivity, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are many possible future directions for research on 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-viral agent, particularly for the treatment of emerging viral diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione and to develop more effective synthesis methods.
Synthesis Methods
The synthesis of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione can be achieved through a variety of methods. One commonly used method is the reaction of 3-aminopyrimidine-2,4,6(1H,3H,5H)-trione with hydrazine hydrate in the presence of a suitable catalyst. Another method involves the reaction of 3-amino-1,2,4-triazine-5,6-dione with cyanogen bromide. Both of these methods have been shown to be effective for the synthesis of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione.
Scientific Research Applications
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has been studied extensively for its potential therapeutic applications. It has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases and as an anti-viral agent.
properties
CAS RN |
1501-47-9 |
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Product Name |
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione |
Molecular Formula |
C5H4N6O2 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
3-amino-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C5H4N6O2/c6-4-7-2-1(10-11-4)3(12)9-5(13)8-2/h(H4,6,7,8,9,11,12,13) |
InChI Key |
XMMKYOZIGTXQMC-UHFFFAOYSA-N |
Isomeric SMILES |
C12=NNC(=NC1=NC(=O)NC2=O)N |
SMILES |
C12=C(NC(=O)NC1=O)N=C(N=N2)N |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C(N=N2)N |
Other CAS RN |
1501-47-9 |
synonyms |
3-amino-2,4,5,8,10-pentazabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione |
Origin of Product |
United States |
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